molecular formula C9H9NO B1603147 5-Methylisoindolin-1-one CAS No. 65399-03-3

5-Methylisoindolin-1-one

Cat. No.: B1603147
CAS No.: 65399-03-3
M. Wt: 147.17 g/mol
InChI Key: AHKBMKCIJLCNIH-UHFFFAOYSA-N
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Description

5-Methylisoindolin-1-one is a chemical compound with the formula C9H9NO . It is a building block used in the field of chemistry . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including this compound, has been achieved through multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C1NCC2=C1C=CC©=C2 . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for certain biological activities .

Safety and Hazards

The safety data sheet for 5-Methylisoindolin-1-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Methylisoindolin-1-one is a heterocyclic compound that has shown potential in interacting with various biological targets. It has been found to have high binding affinity with the Cyclin-dependent kinase 7 (CDK7) , a protein kinase that plays a crucial role in cell cycle regulation and transcription. Additionally, it has also been suggested to interact with the human dopamine receptor D2 , which plays a significant role in the dopaminergic system of the brain .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with CDK7, it binds to the active amino acid residues of the kinase, potentially inhibiting its activity . This could lead to the disruption of cell cycle progression and transcription processes, thereby exerting anti-cancer effects. Similarly, when interacting with the dopamine receptor D2, it binds to the main amino acid residues at its allosteric binding site , potentially modulating the dopaminergic signaling.

Biochemical Pathways

The inhibition of CDK7 could disrupt the cell cycle, leading to cell cycle arrest and apoptosis, thereby exerting anti-cancer effects . On the other hand, modulation of dopamine receptor D2 could influence dopaminergic signaling, potentially impacting neurological processes .

Pharmacokinetics

In silico studies suggest that isoindolin-1-ones, in general, exhibit good pharmacokinetic parameters . These studies often consider factors such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability. Further experimental studies are needed to confirm these predictions and provide a more comprehensive understanding of the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. Its potential inhibitory effect on CDK7 could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties . Meanwhile, its potential modulation of dopamine receptor D2 could impact dopaminergic signaling, potentially influencing neurological processes .

Biochemical Analysis

Biochemical Properties

5-Methylisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which inhibits the enzyme’s activity and affects cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown potential as an anti-cancer agent by inhibiting CDK7, which leads to the disruption of the cell cycle in cancer cells . This inhibition can result in reduced cell proliferation and increased apoptosis in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK7 is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This binding interaction is facilitated by hydrogen bonds and other molecular forces, leading to enzyme inhibition and subsequent changes in gene expression and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as anti-cancer activity, without significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms and distributed to target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBMKCIJLCNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622223
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-03-3
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Step 1 A mixture of 5-methylisoindoline-1,3-dione (5.00 g, 31.0 mmol) and tin shavings (8.84 g, 74.5 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (15 mL) was heated at reflux for 3 h. The hot solution was filtered and the residual tin shavings were washed with acetic acid. The filtrate was concentrated and the residue was diluted with DCM (200 mL), and washed with water (20 mL) and brine (20 mL), dried and concentrated. The precipitate which formed during the concentration was collected by filtration and washed with DCM (5 mL) and dried under vacuum to give 5-methylisoindolin-1-one (2.3 g, 50%). 1H NMR (400 MHz, chloroform-d) δ 7.70 (1H, d, J=7.77 Hz), 7.43 (1H, s), 7.35 (1H, d, J=7.77 Hz), 4.46 (2H, s), 2.48 (3H, s). Mass spectrum m/z 148.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one (3.64 g, 14.61 mmol) was taken up in a 50/50 mixture of ethanol-3M HCl (100 mL) and heated to 80° C. for 12 h. The reaction mixture was cooled and the ethanol was removed under reduced pressure. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (1:1 hexane/ethyl acetate) Yield 1.40 g. 1H NMR (CDCl3, 300 MHz): δ 2.51 (s, 3H), 4.48 9s, 2H), 7.27-7.36 (m, 2H), 7.75 (d, J=8 Hz, 1H).
Name
5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
9s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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